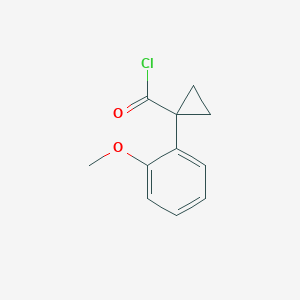
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride
Übersicht
Beschreibung
“1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride” is a chemical compound with the CAS Number: 63201-03-6 . It has a molecular weight of 210.66 and its IUPAC name is 1-(2-methoxyphenyl)cyclopropanecarbonyl chloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride” is 1S/C11H11ClO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
The compound is solid in physical form . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride:
Pharmaceutical Synthesis
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclopropane ring structure can be utilized to create complex molecules with potential therapeutic properties. Researchers often use it to develop new drugs targeting specific diseases, including cancer and neurological disorders .
Agrochemical Development
In the field of agrochemicals, this compound is used to synthesize novel pesticides and herbicides. Its chemical properties allow for the creation of compounds that can effectively target pests and weeds without harming crops. This makes it a crucial component in developing sustainable agricultural practices .
Material Science
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride is also employed in material science for the development of advanced polymers and resins. Its incorporation into polymer chains can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for high-performance applications .
Organic Chemistry Research
In organic chemistry, this compound serves as a building block for the synthesis of complex organic molecules. Its reactivity and stability make it an ideal candidate for various chemical reactions, including cycloadditions and cross-coupling reactions. This versatility is highly valued in academic and industrial research settings .
Chemical Biology
Finally, in chemical biology, this compound is utilized to study biological processes at the molecular level. Its ability to interact with various biomolecules makes it a powerful tool for investigating cellular pathways and understanding the molecular basis of diseases.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-9-5-3-2-4-8(9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNKZXXMJFWXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

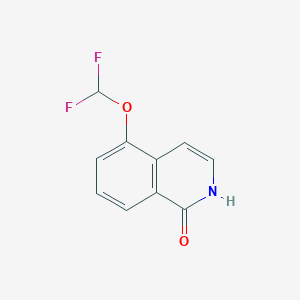
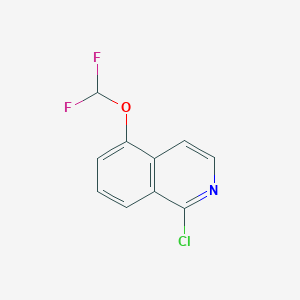

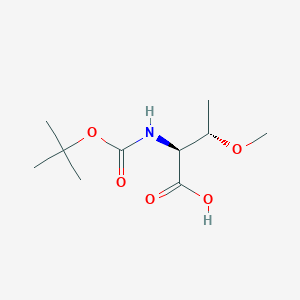

![3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B3147770.png)
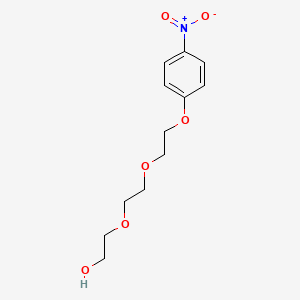

![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)
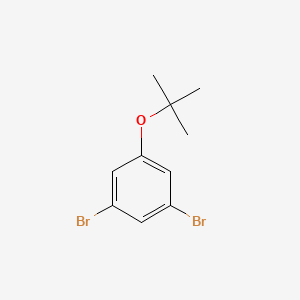
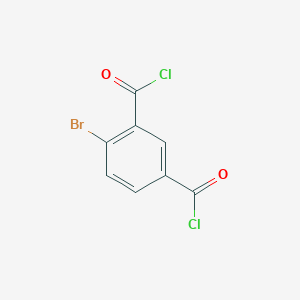
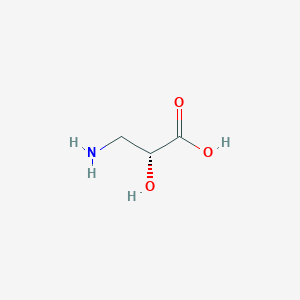
![4-Ethyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3147827.png)
